2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
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Overview
Description
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenoxy group, a dioxinobenzothiazole moiety, and a dimethylaminoethylacetamide group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the core benzothiazole structure. This is followed by the introduction of the dioxino group and the chlorophenoxy group. The final step involves the attachment of the dimethylaminoethylacetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: Shares the core benzothiazole structure but lacks the chlorophenoxy and dimethylaminoethylacetamide groups
Podophyllotoxin derivatives: Used in anticancer research and share some structural similarities.
Uniqueness
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide; hydrochloride (CAS Number: 1216572-86-9) is a complex organic molecule that integrates various functional groups known for their biological activities. This article explores its biological activity, particularly in the context of anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of this compound includes several notable features:
- Chlorophenoxy Group : Enhances lipophilicity and potential interactions with biological membranes.
- Dioxin and Benzothiazole Moieties : These heterocycles are often associated with diverse biological activities, including anticancer effects.
- Dimethylaminoethyl Chain : Suggests basicity which may influence the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H23ClN3O4S |
Molecular Weight | 484.4 g/mol |
CAS Number | 1216572-86-9 |
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For example, studies have shown that various benzothiazole compounds can inhibit cell proliferation in multiple cancer cell lines. The compound is hypothesized to share these properties due to structural similarities with known active derivatives.
- Mechanism of Action : The anticancer activity is often attributed to the ability of benzothiazole derivatives to induce apoptosis and inhibit cell cycle progression.
- In Vitro Studies : In studies involving cell lines such as MDA-MB-231 (breast cancer), HT-29 (colorectal cancer), and NCI-H226 (lung cancer), benzothiazole derivatives have demonstrated IC50 values ranging from 0.24 to 0.92 µM, indicating potent antiproliferative activity .
Other Pharmacological Activities
In addition to anticancer properties, compounds similar to the one discussed have shown promise in various other therapeutic areas:
- Antimicrobial Activity : Some benzothiazole derivatives have been tested for their effectiveness against bacterial strains, showing moderate to high inhibition rates.
- Anti-inflammatory Effects : Certain structural configurations within this class of compounds have been linked to reduced inflammatory responses in preclinical models.
Study 1: Anticancer Efficacy
In a recent study published in PMC, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer potential against multiple cell lines. The results indicated that modifications in the benzothiazole framework significantly influenced their cytotoxicity profiles. For instance, a derivative with a similar structure exhibited an IC50 value of 2.41 µM against Hela cells .
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the SAR of benzothiazole compounds highlighted that the presence of electron-withdrawing groups enhances the anticancer activity by stabilizing the reactive intermediates formed during metabolism. This insight suggests that the chlorophenoxy group in our compound may play a critical role in its biological activity .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)7-8-25(20(26)13-29-15-5-3-14(22)4-6-15)21-23-16-11-17-18(12-19(16)30-21)28-10-9-27-17;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFWHTUMCYMVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=CC=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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